molecular formula C₁₂H₂₃NO₆ B1140862 6-[(3S,4R)-3,4,5-Trihydroxy-2-(hydroxymethyl)piperidin-1-yl]hexanoic acid CAS No. 1240479-07-5

6-[(3S,4R)-3,4,5-Trihydroxy-2-(hydroxymethyl)piperidin-1-yl]hexanoic acid

Cat. No.: B1140862
CAS No.: 1240479-07-5
M. Wt: 277.31
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Description

6-[(3S,4R)-3,4,5-Trihydroxy-2-(hydroxymethyl)piperidin-1-yl]hexanoic acid is a complex organic compound characterized by its piperidine ring structure with multiple hydroxyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-[(3S,4R)-3,4,5-Trihydroxy-2-(hydroxymethyl)piperidin-1-yl]hexanoic acid typically involves multi-step organic reactionsKey steps may involve azide reductive cyclization of aldehydes and subsequent modifications to introduce the hydroxyl groups .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of advanced catalytic systems and continuous flow reactors to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

6-[(3S,4R)-3,4,5-Trihydroxy-2-(hydroxymethyl)piperidin-1-yl]hexanoic acid can undergo various chemical reactions, including:

    Oxidation: Conversion of hydroxyl groups to carbonyl groups.

    Reduction: Reduction of carbonyl groups back to hydroxyl groups.

    Substitution: Replacement of hydroxyl groups with other functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and pH to ensure selectivity and yield.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while substitution reactions can introduce various functional groups, enhancing the compound’s versatility.

Scientific Research Applications

6-[(3S,4R)-3,4,5-Trihydroxy-2-(hydroxymethyl)piperidin-1-yl]hexanoic acid has diverse applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Studied for its potential role in biochemical pathways and interactions with enzymes.

    Medicine: Investigated for its therapeutic potential in treating various diseases due to its unique structural properties.

    Industry: Utilized in the development of new materials and chemical processes.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6-[(3S,4R)-3,4,5-Trihydroxy-2-(hydroxymethyl)piperidin-1-yl]hexanoic acid is unique due to its specific arrangement of hydroxyl groups and the piperidine ring, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and development in various scientific fields.

Properties

IUPAC Name

6-[(3S,4R)-3,4,5-trihydroxy-2-(hydroxymethyl)piperidin-1-yl]hexanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H23NO6/c14-7-8-11(18)12(19)9(15)6-13(8)5-3-1-2-4-10(16)17/h8-9,11-12,14-15,18-19H,1-7H2,(H,16,17)/t8?,9?,11-,12+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KTNVTDIFZTZBJY-CHCPCTANSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(C(C(C(N1CCCCCC(=O)O)CO)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1C([C@H]([C@H](C(N1CCCCCC(=O)O)CO)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H23NO6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80675558
Record name 6-[(3S,4R)-3,4,5-Trihydroxy-2-(hydroxymethyl)piperidin-1-yl]hexanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80675558
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

277.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1240479-07-5
Record name 6-[(3S,4R)-3,4,5-Trihydroxy-2-(hydroxymethyl)piperidin-1-yl]hexanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80675558
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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